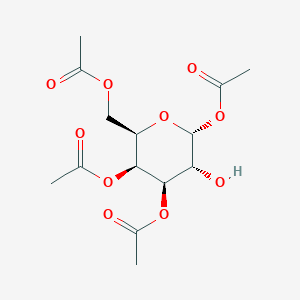

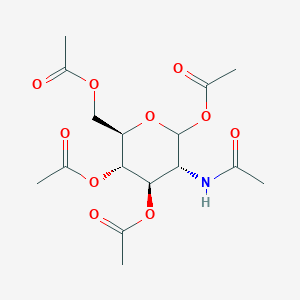

1,3,4,6-四-O-乙酰基-α-D-半乳吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a carbohydrate molecule commonly known as tetra-O-acetyl-alpha-D-galactopyranose (TADG). It is a four-ringed sugar molecule composed of four acetyl groups and an alpha-D-galactopyranose ring. It is a derivative of the naturally occurring sugar galactose and is used in numerous scientific applications.

科学研究应用

糖缀合物的合成

这种化合物由于其受保护的羟基而被广泛用于糖缀合物的合成,这些羟基允许选择性脱保护,然后与蛋白质或脂类结合 . 这在疫苗和靶向药物递送系统的开发中至关重要。

碳水化合物化学研究

在碳水化合物化学中,1,3,4,6-四-O-乙酰基-α-D-半乳吡喃糖是合成复杂碳水化合物的关键中间体 . 它的乙酰基使其成为构建寡糖的通用起始材料。

药物递送系统

该化合物的衍生物用于制造前药并增强治疗剂的递送 . 例如,它的叠氮化物衍生物可以加载到生物可降解纳米粒子中,用于靶向药物递送。

生物化学研究

它在生物化学研究中起着合成各种糖苷和糖基化天然产物的构建块的作用 . 这些对于研究酶-底物相互作用和代谢途径很重要。

药理学

在药理学中,这种糖衍生物用于修饰药物的药代动力学性质 . 它可以改善药物的溶解度和稳定性,这对于开发新药至关重要。

有机合成

1,3,4,6-四-O-乙酰基-α-D-半乳吡喃糖是许多有机分子合成的前体 . 它的保护形式允许在分子所需部位发生选择性反应。

材料科学

这种化合物在材料科学中被用于表面改性和生物相容性材料的创建 . 它的衍生物可以用来涂覆表面,以改善其与生物系统的相互作用。

分析化学

在分析化学中,它被用作校准仪器的标准品以及开发新分析方法的试剂 . 它结构明确,性质良好,非常适合此类应用。

作用机制

Target of Action

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose, also known as 1,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE, is a synthetic compound that is primarily used as an intermediate in the synthesis of various biochemical compounds . It is often used in carbohydrate chemistry for the preparation of differentially substituted synthetic intermediates .

Mode of Action

The compound acts as a building block in the synthesis of various biochemical compounds . It is involved in regioselective, partial protection, an important transformation in carbohydrate chemistry . This compound can rapidly isomerize into its more stable hemiacetal counterpart .

Biochemical Pathways

It is known to be used in the synthesis of disaccharides and d-glucose6-phosphate . It is also used as an intermediate in the preparation of beta-glucosides .

Result of Action

The primary result of the action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is the synthesis of various biochemical compounds. It is used as a building block in the synthesis of disaccharides and D-glucose6-phosphate , and as an intermediate in the preparation of beta-glucosides .

Action Environment

The action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is influenced by various environmental factors. For instance, it is known to rapidly isomerize into its more stable hemiacetal counterpart . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.

安全和危害

未来方向

The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .

生化分析

Biochemical Properties

It is known that it is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .

Cellular Effects

It is known that its derivatives have anti-inflammatory properties, suggesting that it may influence cell signaling pathways related to inflammation .

Molecular Mechanism

It is known that its derivatives can inhibit TLR4, suggesting that it may interact with this receptor and potentially other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is used as a building block in organic synthesis, suggesting that its stability and degradation may depend on the specific reactions it is involved in .

Dosage Effects in Animal Models

Its derivatives have been shown to have anti-inflammatory properties, suggesting that it may have dose-dependent effects on inflammation .

Metabolic Pathways

It is known that it is used in the synthesis of α- and β-linked acetamido pyranosides, suggesting that it may be involved in the metabolism of these compounds .

Transport and Distribution

It is known that it is used as a building block in organic synthesis, suggesting that its transport and distribution may depend on the specific reactions it is involved in .

Subcellular Localization

It is known that it is used as a building block in organic synthesis, suggesting that its localization may depend on the specific reactions it is involved in .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose involves the protection of the hydroxyl groups on D-galactose followed by selective acetylation at the 1,3,4,6 positions. Deprotection of the acetyl groups yields the final product.", "Starting Materials": ["D-galactose", "acetic anhydride", "pyridine", "methanol"], "Reaction": [ "1. D-galactose is dissolved in pyridine and acetic anhydride is added dropwise with stirring.", "2. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of D-galactose to the corresponding tetra-acetate.", "3. Methanol is added to the reaction mixture to quench the reaction.", "4. The mixture is then filtered and the filtrate is concentrated under reduced pressure to obtain the crude product.", "5. The crude product is dissolved in methanol and treated with sodium methoxide to remove the acetyl groups.", "6. The mixture is stirred at room temperature for several hours until TLC analysis shows complete removal of the acetyl groups.", "7. The reaction mixture is then neutralized with acetic acid and concentrated under reduced pressure to obtain the final product, 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose." ] } | |

CAS 编号 |

56822-34-5 |

分子式 |

C20H30O14 |

分子量 |

494.4 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)19(29-7)34-18-17(31-10(4)23)16(30-9(3)22)12(6-28-8(2)21)33-20(18)32-11(5)24/h7,12-20,25-27H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17-,18+,19-,20-/m0/s1 |

InChI 键 |

NZHIGIDTCTXDAY-KIVQRVDVSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

同义词 |

2-O-(6-Deoxy-α-L-galactopyranosyl)-α-D-galactopyranose 1,3,4,6-Tetraacetate; |

产品来源 |

United States |

Q & A

Q1: How is 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose utilized in the synthesis of more complex carbohydrates?

A: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable starting material for synthesizing complex oligosaccharides. A study [] demonstrated its use in preparing a glycosyl bromide derivative using benzyl trifluoromethanesulfonate. This derivative can then be used in glycosylation reactions to build larger carbohydrate structures. Another study [] explored its reaction with methyl sulphoxide-acetic anhydride, which unexpectedly yielded kojic acid diacetate instead of the anticipated product. This highlights the importance of understanding reaction conditions when using this compound.

Q2: What are the advantages of using 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in oligosaccharide synthesis compared to other similar compounds?

A: Researchers in [] specifically chose 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to synthesize glycosyl chlorides that could be further coupled with 4,6-O-substituted derivatives of methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This choice was made because these specific building blocks are essential components in the synthesis of ligands related to the O-specific antigen of type 1 Shigella dysenteriae. Therefore, the advantage lies in its direct relevance to the target structure and its ability to be chemically modified into suitable glycosyl donors for specific glycosylation reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)